molecular formula C30H24ClN7O3S B2374637 1-[6-[(7-Chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide CAS No. 443349-38-0

1-[6-[(7-Chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide

Cat. No.: B2374637
CAS No.: 443349-38-0
M. Wt: 598.08
InChI Key: WCDBQKCWEQBQIM-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative . Pyrimidine and its fused derivatives have received much interest due to their diverse biological potential . Many pyrimidine and fused pyrimidine derivatives possess promising anticancer activity . These derivatives exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .


Synthesis Analysis

The synthesis of new pyrido[2,3-d]pyrimidine derivatives has been developed . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .


Molecular Structure Analysis

The molecular formula of the compound is C30H24ClN7O3S.


Chemical Reactions Analysis

The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base affords pyrimidino[4,5-d][1,3]oxazines .


Physical and Chemical Properties Analysis

The molecular formula of the compound is C30H24ClN7O3S.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is involved in the synthesis of novel thiopyrimidine-glucuronide compounds with promising biological activities. This synthesis features the formation of the dihydropyrimidine skeleton and installation of the pyrimidine ring with an amino group (Wanare, 2022).

  • It is used in the synthesis of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, demonstrating diverse chemical applications. These compounds have shown anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • This chemical is involved in the preparation of pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, highlighting its utility in creating complex heterocyclic compounds (Bakhite, Al‐Sehemi, & Yamada, 2005).

Biological and Pharmaceutical Research

  • Research has focused on the development of novel aminated benzimidazoquinolines, where derivatives of this compound have potential as fluorescent probes for DNA detection, indicating its application in biochemical and medical research (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).

  • It serves as a precursor in synthesizing heterocyclic carboxamides with potential antipsychotic properties, demonstrating its importance in drug development for mental health disorders (Norman, Navas, Thompson, & Rigdon, 1996).

  • The compound is key in synthesizing novel pyrazolopyrimidines derivatives, which have been evaluated for their anticancer and anti-5-lipoxygenase activities, showing promise in cancer therapy and inflammation control (Rahmouni et al., 2016).

Mechanism of Action

These pyrimidine derivatives exert their anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Future Directions

Pyrimidine and its fused derivatives are considered as bioisosteres with purines and consequently many pyrimidine and fused pyrimidine derivatives possess promising anticancer activity . The present review sheds light on the anticancer significance of some privileged pyrimidine and fused pyrimidine derivatives via selective inhibition of protein kinases . This reveals structure-activity relationships and some synthetic pathways used for constructing these scaffolds in an attempt to assist medicinal chemists to construct novel pyrimidines with higher selectivity as anticancer agents .

Properties

IUPAC Name

1-[6-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24ClN7O3S/c31-19-6-8-25-33-20(14-26(39)37(25)15-19)16-42-30-35-23-13-18(29(41)36-11-9-17(10-12-36)27(32)40)5-7-21(23)28-34-22-3-1-2-4-24(22)38(28)30/h1-8,13-15,17H,9-12,16H2,(H2,32,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDBQKCWEQBQIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC3=C(C=C2)C4=NC5=CC=CC=C5N4C(=N3)SCC6=CC(=O)N7C=C(C=CC7=N6)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24ClN7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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